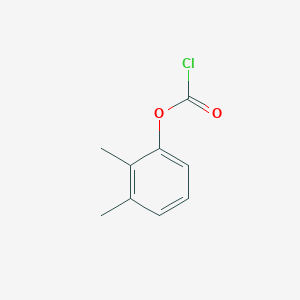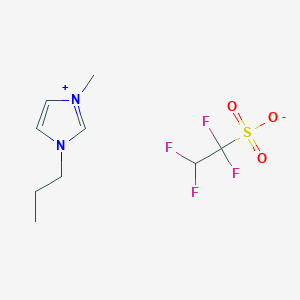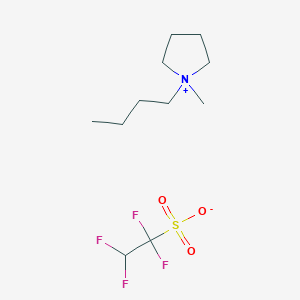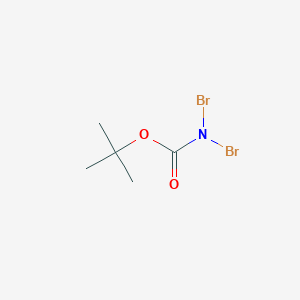
Carbonochloridic acid 2,3-dimethylphenyl ester, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonochloridic acid 2,3-dimethylphenyl ester, 97% (C2MPE) is an organic compound composed of a carbonyl group attached to a chlorine atom, a methyl group, and a phenyl group. It is an important intermediate in the synthesis of many organic compounds, and has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
Carbonochloridic acid 2,3-dimethylphenyl ester, 97% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a reagent in the synthesis of various heterocyclic compounds, such as pyridines and quinolines. In addition, Carbonochloridic acid 2,3-dimethylphenyl ester, 97% has been used as a catalyst in the synthesis of polymers and as a reactant in organic synthesis.
Mécanisme D'action
Carbonochloridic acid 2,3-dimethylphenyl ester, 97% is a reagent which acts as a proton-transfer agent, allowing for the transfer of protons from one molecule to another. This allows for the formation of new bonds between molecules, allowing for the synthesis of new compounds. In addition, Carbonochloridic acid 2,3-dimethylphenyl ester, 97% can also act as a Lewis acid, allowing for the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
Carbonochloridic acid 2,3-dimethylphenyl ester, 97% has not been found to have any significant biochemical or physiological effects. It is not known to be toxic or have any adverse effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
Carbonochloridic acid 2,3-dimethylphenyl ester, 97% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable and non-toxic. In addition, it is a versatile reagent which can be used in a variety of synthetic reactions. However, it is not suitable for use in reactions which require high temperatures or pressures, and it is not suitable for use in reactions which require a high degree of selectivity or specificity.
Orientations Futures
The future of Carbonochloridic acid 2,3-dimethylphenyl ester, 97% is bright, as it has a variety of potential applications in the synthesis of organic compounds. It could be used as a catalyst in the synthesis of polymers, or as a reactant in the synthesis of heterocyclic compounds. In addition, it could be used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Finally, it could be used in the development of new methods for the synthesis of organic compounds.
Méthodes De Synthèse
Carbonochloridic acid 2,3-dimethylphenyl ester, 97% is synthesized by reacting chloroacetic acid with dimethyl phenyl amine in the presence of a suitable catalyst, such as p-toluenesulfonic acid. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction is typically carried out at temperatures between 70-100°C. The reaction is typically complete within 1-2 hours, and the product can be isolated by filtration and washed with a suitable solvent.
Propriétés
IUPAC Name |
(2,3-dimethylphenyl) carbonochloridate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-4-3-5-8(7(6)2)12-9(10)11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSARZOABTYDBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Sp)-Hydroxymethylphenylphosphinic acid [(-)-(1R,2S,2R)-2-i-propyl-5-methylcyclohexanol]ester, 99%](/img/structure/B6315746.png)
![(Rp)-Hydroxymethylphosphonic acid [(-)-(1R,2S,2R)-2-i-propyl-5-methylcyclohexanol]ester, 99%](/img/structure/B6315749.png)










